molecular formula C13H19NO B14811684 4-Cyclopropoxy-2-isopropyl-N-methylaniline

4-Cyclopropoxy-2-isopropyl-N-methylaniline

Cat. No.: B14811684
M. Wt: 205.30 g/mol
InChI Key: AYCXGUMOGWVBIL-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-isopropyl-N-methylaniline is an organic compound with the molecular formula C13H19NO and a molar mass of 205.30 g/mol . It is a derivative of aniline, characterized by the presence of a cyclopropoxy group at the 4-position, an isopropyl group at the 2-position, and a methyl group attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-isopropyl-N-methylaniline typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a suitable aniline derivative undergoes substitution with cyclopropyl and isopropyl groups under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-isopropyl-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Substituting agents: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropoxy-2-isopropyl-N-methylbenzoquinone, while reduction may produce cyclopropoxy-2-isopropyl-N-methylaniline derivatives with reduced functional groups .

Scientific Research Applications

4-Cyclopropoxy-2-isopropyl-N-methylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-isopropyl-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in biochemical pathways. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-isopropyl-N-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-cyclopropyloxy-N-methyl-2-propan-2-ylaniline

InChI

InChI=1S/C13H19NO/c1-9(2)12-8-11(15-10-4-5-10)6-7-13(12)14-3/h6-10,14H,4-5H2,1-3H3

InChI Key

AYCXGUMOGWVBIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC2CC2)NC

Origin of Product

United States

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